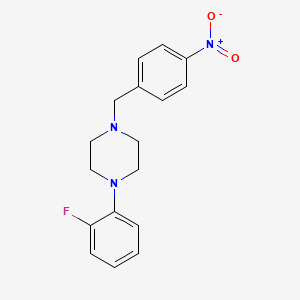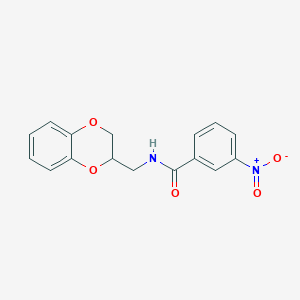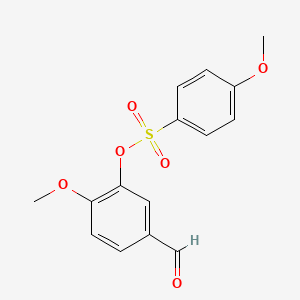![molecular formula C17H27NO7 B4881303 N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4881303.png)
N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate is a chemical compound that has shown potential in scientific research applications. This compound is also known as nebivolol, a beta-blocker medication that is used to treat high blood pressure. However,
Mécanisme D'action
Nebivolol works by blocking beta-adrenergic receptors, which are found in the heart and blood vessels. This results in a decrease in heart rate and blood pressure, making it an effective treatment for hypertension.
Biochemical and Physiological Effects
Nebivolol has been found to have a number of biochemical and physiological effects. It has been shown to increase nitric oxide bioavailability, which can improve endothelial function. Nebivolol has also been found to have anti-inflammatory properties, which may have implications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using nebivolol in lab experiments is that it is a well-studied compound with a known mechanism of action. However, one limitation is that it is primarily used as a medication and may not be readily available for research purposes.
Orientations Futures
There are a number of future directions for the use of nebivolol in scientific research. One potential area of study is its use in the treatment of cardiovascular disease. Nebivolol has been shown to have antioxidant and anti-inflammatory properties, which may have implications in the prevention and treatment of cardiovascular disease. Additionally, nebivolol may have potential in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease, due to its ability to increase nitric oxide bioavailability. Further research is needed to fully understand the potential of nebivolol in these areas.
Méthodes De Synthèse
The synthesis of nebivolol involves the reaction between 2-(3-methoxyphenoxy)ethanol and 1-bromo-2-butene. The reaction is catalyzed by a base and results in the formation of N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate.
Applications De Recherche Scientifique
Nebivolol has been found to have potential in scientific research applications. It has been studied for its effects on cardiovascular function, as well as its potential as a treatment for various diseases. Nebivolol has been shown to have antioxidant properties, which may have implications in the prevention of cardiovascular disease.
Propriétés
IUPAC Name |
N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.C2H2O4/c1-3-4-8-16-9-10-18-11-12-19-15-7-5-6-14(13-15)17-2;3-1(4)2(5)6/h5-7,13,16H,3-4,8-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUOVNWBXHMLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC(=C1)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[3-(4-chlorophenoxy)benzyl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4881240.png)
![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cycloheptyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4881243.png)

![7-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4881256.png)


![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881284.png)

![methyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4881297.png)
![1-{[1-({6-[ethyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4881310.png)


![methyl 4-chloro-3-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4881344.png)